
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide, also known as TBOA, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide inhibits EAATs by binding to the substrate-binding site of these transporters. This binding prevents the uptake of glutamate, leading to increased extracellular concentrations of this neurotransmitter. The increased glutamate levels can then activate postsynaptic glutamate receptors, leading to enhanced excitatory neurotransmission.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in animal models. It can increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This effect has been shown to be beneficial in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can also induce neurotoxicity at high concentrations, leading to neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide in lab experiments is its potency and selectivity for EAATs. This allows researchers to selectively inhibit glutamate uptake and study the effects of increased extracellular glutamate levels. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can induce neurotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can have off-target effects on other transporters and receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective EAAT inhibitors that can be used in therapeutic applications. Another area of interest is the study of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide in animal models of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, the off-target effects of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide on other transporters and receptors need to be further studied to better understand its mechanism of action.
Métodos De Síntesis
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the preparation of 4-tert-butylphenylhydrazine, which is then reacted with ethyl chloroacetate to produce 4-(tert-butyl)-N-ethylbenzenesulfonohydrazide. This intermediate is then reacted with 2-methoxybenzoyl chloride to produce 4-(tert-butyl)-N-(2-methoxybenzoyl)benzenesulfonohydrazide. The final step involves the reaction of this intermediate with 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole to produce 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be a potent and selective inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)propanamide can increase the extracellular concentration of glutamate, leading to enhanced excitatory neurotransmission. This effect has been studied in various animal models of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)16-11-9-15(10-12-16)21-24-20(28-25-21)14-13-19(26)23-17-7-5-6-8-18(17)27-4/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGXGWPEELYKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

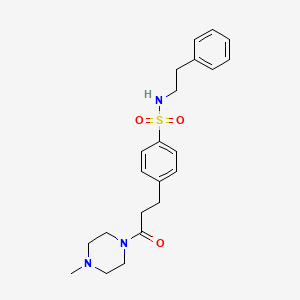
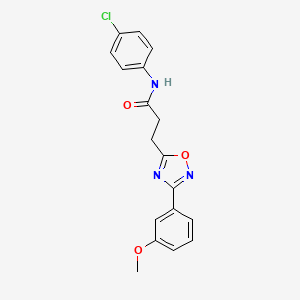
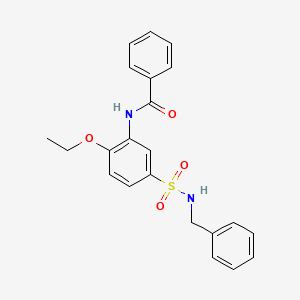
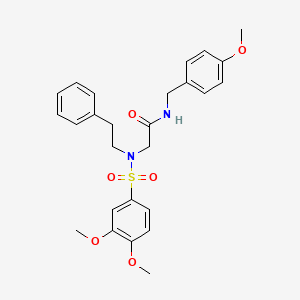


![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)


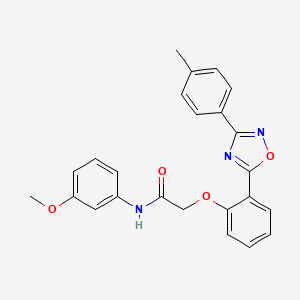

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
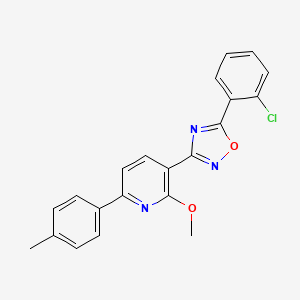
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)